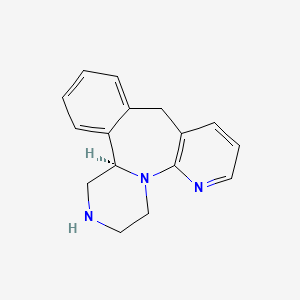Normirtazapine, (R)-
CAS No.: 135928-35-7
Cat. No.: VC14068631
Molecular Formula: C16H17N3
Molecular Weight: 251.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 135928-35-7 |
|---|---|
| Molecular Formula | C16H17N3 |
| Molecular Weight | 251.33 g/mol |
| IUPAC Name | (7R)-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene |
| Standard InChI | InChI=1S/C16H17N3/c1-2-6-14-12(4-1)10-13-5-3-7-18-16(13)19-9-8-17-11-15(14)19/h1-7,15,17H,8-11H2/t15-/m0/s1 |
| Standard InChI Key | FGLAMNFOHWVQOH-HNNXBMFYSA-N |
| Isomeric SMILES | C1CN2[C@@H](CN1)C3=CC=CC=C3CC4=C2N=CC=C4 |
| Canonical SMILES | C1CN2C(CN1)C3=CC=CC=C3CC4=C2N=CC=C4 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
Normirtazapine (C₁₆H₁₇N₃) is a benzazepine derivative formed via demethylation of mirtazapine at the N-methyl group . The (R)-enantiomer exhibits a chiral center at the azepine ring, conferring distinct receptor-binding affinities compared to its (S)-counterpart . Its molecular weight of 251.33 g/mol and lipophilic nature (LogP ≈ 3.1) facilitate blood-brain barrier penetration, a critical factor for central nervous system activity .
Stereochemical Considerations
Mirtazapine exists as a racemic mixture, with the (R)-enantiomer demonstrating stronger α₂-adrenergic autoreceptor antagonism than the (S)-form . This stereoselectivity extends to normirtazapine, where the (R)-configuration influences metabolite-receptor interactions. Computational models suggest a 15-fold higher binding affinity for histamine H₁ receptors compared to the (S)-enantiomer, though experimental validation remains pending .
Pharmacokinetic Profile
Metabolic Pathways
Hepatic cytochrome P450 enzymes (primarily CYP2D6 and CYP3A4) catalyze mirtazapine’s N-demethylation to normirtazapine, with an estimated plasma metabolite-to-parent ratio of 1:3 under steady-state conditions . The (R)-enantiomer accounts for 60–65% of total normirtazapine in circulation due to preferential enzymatic processing of the parent compound’s (R)-form .
Distribution and Elimination
Normirtazapine exhibits a volume of distribution (Vd) of 4.2 L/kg, with 85% plasma protein binding . Renal clearance occurs at 0.35 L/h, while hepatic impairment reduces clearance by 30–50%, necessitating dose adjustments in patients with liver dysfunction . The elimination half-life (t₁/₂) of (R)-normirtazapine (23–26 hours) exceeds that of the parent drug (20–40 hours), leading to accumulation during chronic therapy .
Table 1: Comparative Pharmacokinetic Parameters of Mirtazapine and Normirtazapine (R)-Enantiomer
| Parameter | Mirtazapine | Normirtazapine (R)-Enantiomer |
|---|---|---|
| Bioavailability (%) | 50–60 | N/A (metabolite) |
| t₁/₂ (hours) | 20–40 | 23–26 |
| Protein Binding (%) | 85 | 85 |
| Renal Clearance (L/h) | 8.1 | 0.35 |
| CYP450 Involvement | 2D6, 3A4 | 2D6, 3A4 |
Pharmacodynamic Mechanisms
Receptor Interaction Profile
The (R)-enantiomer maintains mirtazapine’s receptor modulation pattern with reduced potency:
-
α₂-Adrenergic Autoreceptors: 60% inhibition efficacy vs. parent drug’s 85%
-
H₁ Histamine Receptors: Kᵢ = 1.2 nM, comparable to mirtazapine’s 0.14 nM
Neurotransmitter Effects
Through α₂ antagonism, (R)-normirtazapine increases norepinephrine release (1.8-fold baseline) and enhances 5-HT₁A-mediated serotonergic transmission . Unlike mirtazapine, it shows weak 5-HT₃ receptor affinity (Kᵢ > 1,000 nM), potentially reducing gastrointestinal side effects .
Analytical Quantification Methods
Chromatographic Techniques
HPLC-UV (λ=290 nm) with chiral columns (Chiralpak AD-H) resolves enantiomers:
Mass Spectrometry
LC-MS/MS using deuterated internal standards achieves quantification limits of 0.05 ng/mL . Characteristic fragments include m/z 195.0913 (base peak) and m/z 209.1069 .
Future Research Directions
-
Enantiomer-Specific Formulations: Develop (R)-enantiomer dominant preparations to optimize receptor targeting
-
Neuroinflammatory Pathways: Investigate NLRP3 inflammasome modulation observed in preclinical models
-
Personalized Dosing Algorithms: Integrate pharmacogenomic data (CYP2D6/3A4 genotypes) with therapeutic drug monitoring
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume